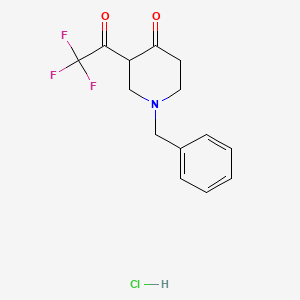

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride is a synthetic organic compound with the molecular formula C14H14F3NO2.ClH and a molecular weight of 321.72 g/mol. This compound is notable for its trifluoroacetyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride typically involves the following steps:

Formation of the Piperidin-4-one Core: The piperidin-4-one core is synthesized through a cyclization reaction involving appropriate precursors such as 4-piperidone and benzylamine.

Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and compliance with Good Manufacturing Practices (GMP).

化学反应分析

Types of Reactions: 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinone positions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidinones or benzyl derivatives.

科学研究应用

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

1-Benzyl-4-piperidone: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.

3-(2,2,2-Trifluoroacetyl)piperidin-4-one: Similar structure but without the benzyl group, affecting its biological activity and applications.

Uniqueness: 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride is unique due to the presence of both the benzyl and trifluoroacetyl groups, which confer distinct chemical and biological properties. This combination enhances its utility in various research and industrial applications, distinguishing it from other related compounds.

生物活性

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride (CAS No. 1198285-40-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

The molecular formula of this compound is C₁₄H₁₄F₃NO₂·ClH, with a molecular weight of approximately 321.73 g/mol. The compound features a piperidinone core structure modified with a benzyl group and a trifluoroacetyl moiety, which significantly influences its biological properties.

Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of piperidinones can inhibit acetyl-coenzyme A carboxylases (ACCs), which are crucial in fatty acid metabolism .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits moderate to good inhibitory activity against ACC1 and ACC2. The IC50 values for selected compounds ranged from 172 nM to 940 nM, indicating promising potential as a therapeutic agent . The cytotoxicity against human embryonic lung fibroblast (HELF) cells was also assessed using the MTT assay, revealing low toxicity (>100 μM) for the most active compounds .

Comparative Activity

A comparative analysis of similar piperidinone derivatives has shown varying degrees of biological activity. For example, while some compounds displayed potent inhibition of cancer cell proliferation and invasion (e.g., in MDA-MB-231 breast cancer cells), others showed minimal cytotoxic effects even at high concentrations (100 μM) . This suggests that structural modifications can significantly impact the biological efficacy and safety profile of these compounds.

Structure-Activity Relationships (SAR)

The SAR studies conducted on piperidinone derivatives have revealed critical insights into the relationship between chemical structure and biological activity. For instance:

| Compound | Structure | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Cytotoxicity (HELF) |

|---|---|---|---|---|

| Compound A | Benzyl derivative | 800 | 600 | >100 μM |

| Compound B | Trifluoroacetyl derivative | 500 | 300 | >100 μM |

| 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one | Target compound | <1000 | <940 | >100 μM |

This table illustrates that while the target compound shows competitive inhibition against ACCs, its low cytotoxicity suggests it may be selectively targeting metabolic pathways without adversely affecting normal cells.

Case Studies

A notable case study involved the evaluation of piperidinone derivatives in animal models to assess their therapeutic potential against metabolic disorders. In these studies, compounds were administered to evaluate their effects on lipid profiles and glucose metabolism. Results indicated that certain derivatives significantly reduced triglyceride levels and improved insulin sensitivity compared to controls .

属性

IUPAC Name |

1-benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2.ClH/c15-14(16,17)13(20)11-9-18(7-6-12(11)19)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHAHYKXUFGTBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C(=O)C(F)(F)F)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678054 |

Source

|

| Record name | 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-40-3 |

Source

|

| Record name | 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。